

# Tris(pentafluorophenyl)borane B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Tris(pentafluorophenyl)borate*

Cat. No.: B12749223

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tris(pentafluorophenyl)borane, commonly abbreviated as B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, is a powerful and versatile organoboron compound that has garnered significant attention in the scientific community.[\[1\]](#)[\[2\]](#) Renowned for its exceptional Lewis acidity, thermal stability, and unique reactivity, B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> has become an indispensable tool in a myriad of chemical transformations, ranging from catalysis to materials science.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This guide provides a detailed overview of its core properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.

## Core Properties and Structural Features

B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is a white, volatile solid characterized by a planar BC<sub>3</sub> core.[\[8\]](#) The three pentafluorophenyl groups are arranged in a propeller-like fashion around the central boron atom.[\[8\]](#) This structure, with its highly electron-withdrawing fluorine atoms, is the source of its potent Lewis acidity, often described as comparable to or even stronger than boron trifluoride (BF<sub>3</sub>) but with greater stability and easier handling.[\[9\]](#)[\[10\]](#)[\[11\]](#) Unlike many other strong Lewis acids, B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is thermally stable at temperatures exceeding 200 °C and is resistant to oxygen.[\[8\]](#)

The following tables summarize key quantitative data for Tris(pentafluorophenyl)borane.

Table 1: General and Physical Properties

Property	Value	Reference
Chemical Formula	$C_{18}BF_{15}$	<a href="#">[8]</a>
Molar Mass	511.98 g/mol	<a href="#">[8]</a>
Appearance	Colorless to white solid	<a href="#">[8]</a>
Melting Point	126 to 131 °C	<a href="#">[8]</a>
Molecular Shape	Trigonal planar	<a href="#">[8]</a>
Dipole Moment	0 D	<a href="#">[8]</a>

Table 2: Spectroscopic Data

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Reference
$^{11}B$ NMR	Toluene-d <sub>8</sub>	~59.7	<a href="#">[12]</a>
$^{11}B$ NMR (Adduct)	C <sub>7</sub> D <sub>8</sub>	-21.8 (with t-BuNC)	<a href="#">[9]</a>
$^{19}F$ NMR	Toluene-d <sub>8</sub>	-128.9 (ortho), -143.0 (para), -160.8 (meta)	<a href="#">[12]</a>

Table 3: Structural Data from X-ray Crystallography (for  $B(C_6F_5)_3 \cdot OPEt_3$  Adduct)

Parameter	Value	Reference
B–O Bond Length	1.533(3) Å	<a href="#">[13]</a> <a href="#">[14]</a>
P–O Bond Length	1.4973(17) Å	<a href="#">[13]</a> <a href="#">[14]</a>
B–O–P Bond Angle	161.04(16)°	<a href="#">[13]</a> <a href="#">[14]</a>

## Synthesis of Tris(pentafluorophenyl)borane

The synthesis of  $B(C_6F_5)_3$  is typically achieved through the reaction of boron trichloride ( $BCl_3$ ) with a pentafluorophenyl lithium or Grignard reagent. The following is a representative

experimental protocol.

Objective: To synthesize Tris(pentafluorophenyl)borane from bromopentafluorobenzene.

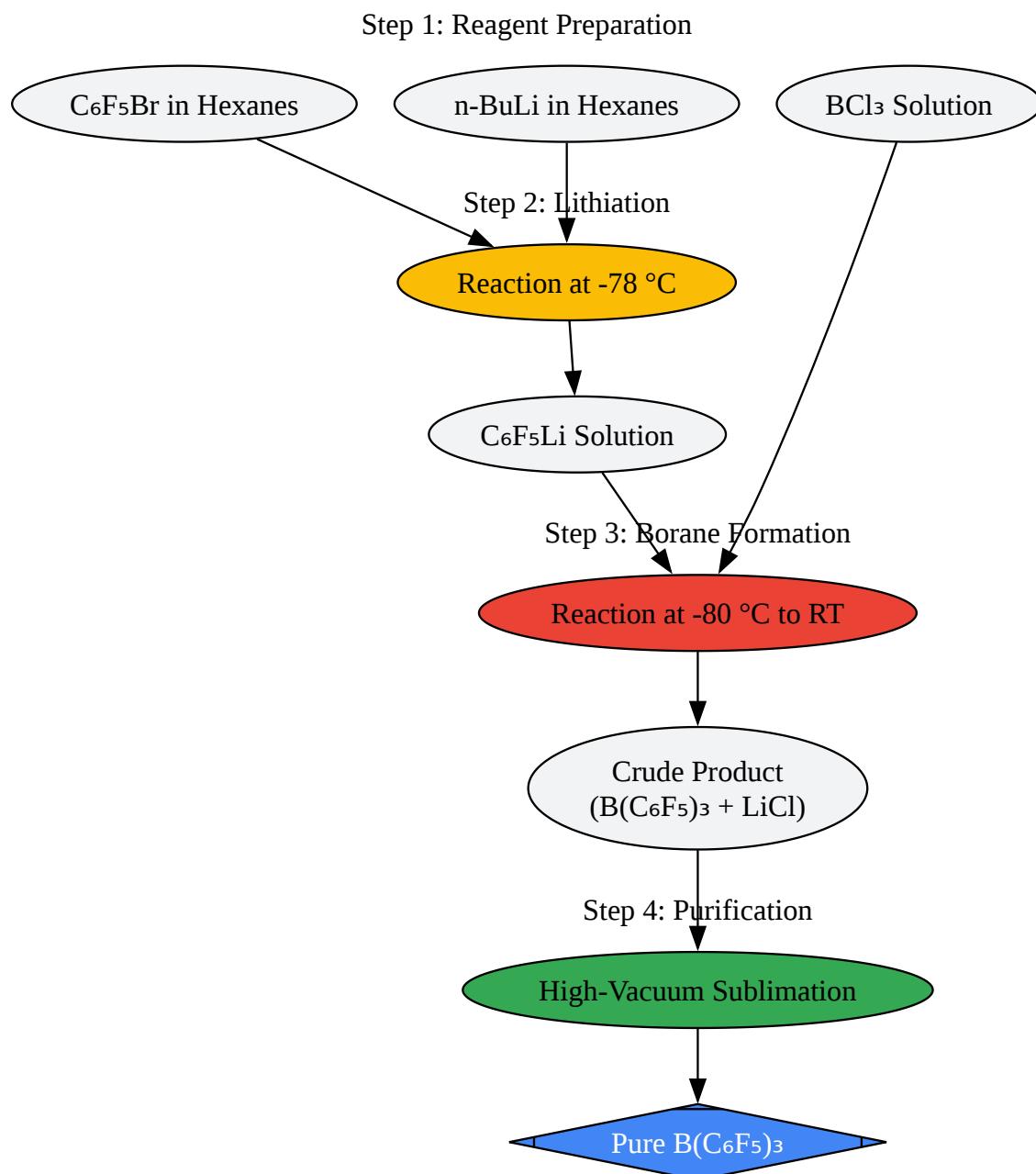
Materials:

- Bromopentafluorobenzene
- n-Butyllithium (n-BuLi) solution in hexanes
- Boron trichloride (BCl<sub>3</sub>) solution in a suitable solvent
- Anhydrous hexanes or pentane
- Anhydrous toluene

Procedure:

- Preparation of Pentafluorophenyllithium: A solution of bromopentafluorobenzene in anhydrous hexanes is cooled to approximately -78 °C to -80 °C under an inert atmosphere (e.g., nitrogen or argon).[15]
- A stoichiometric amount of n-butyllithium solution is added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of pentafluorophenyllithium.
- Reaction with Boron Trichloride: A solution of boron trichloride is cooled to -80 °C in a separate flask.[15]
- The freshly prepared pentafluorophenyllithium solution is then slowly transferred to the BCl<sub>3</sub> solution via cannula.
- Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature.[15] The solvent is removed under reduced pressure.
- The resulting crude solid, containing B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> and lithium chloride (LiCl), is then subjected to sublimation under high vacuum to isolate the pure, colorless B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> product.[15]

**Safety Precautions:** This synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere.



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Caption: Frustrated Lewis Pair (FLP) activation of H<sub>2</sub>.

## Applications in Catalysis: A Case Study

B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is widely employed as a catalyst for the synthesis of fine chemicals and pharmaceutical intermediates. One representative example is its use in the synthesis of benzylic azides from benzylic acetates and trimethylsilyl azide (TMSN<sub>3</sub>).

[\[16\]](#)##### Experimental Protocol: B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-Catalyzed Synthesis of Benzylic Azides

Objective: To synthesize a benzylic azide via B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-catalyzed azidation of a benzylic acetate.

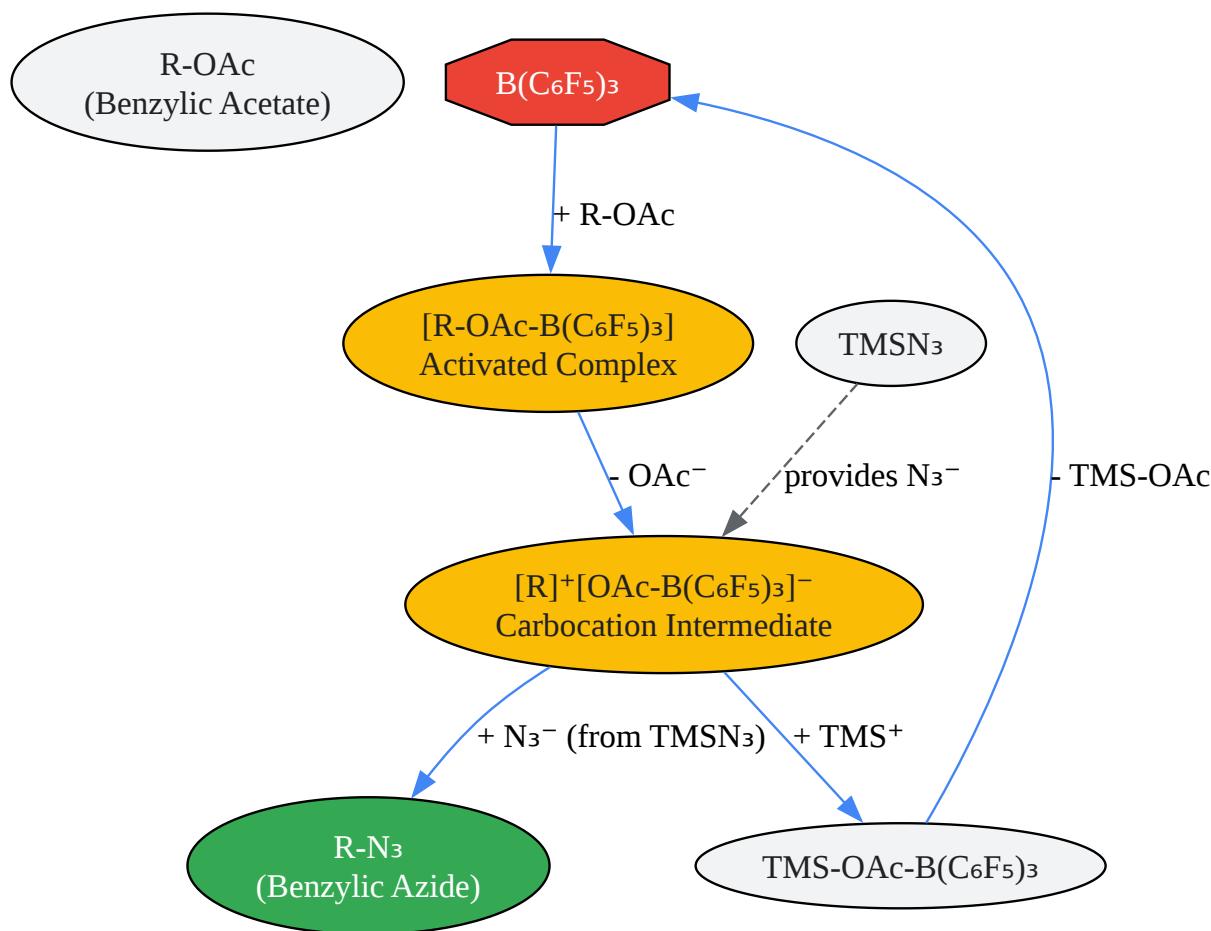
[\[16\]](#)Materials:

- Benzylic acetate (substrate)
- Trimethylsilyl azide (TMSN<sub>3</sub>)
- Tris(pentafluorophenyl)borane (catalyst, e.g., 5 mol%)
- Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

- To a solution of the benzylic acetate in anhydrous DCM under an inert atmosphere, add B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> (5 mol%).
- Add trimethylsilyl azide to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO<sub>3</sub>).

- Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired benzylic azide.



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Caption: Proposed catalytic cycle for benzylic azide synthesis.

## Safety and Handling

Tris(pentafluorophenyl)borane is a hazardous substance that should be handled with care. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. It is also highly hygroscopic and reacts with moisture in the air. T

[15] therefore, it should be stored and handled under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of Tris(pentafluorophenyl)borane for professionals in research and drug development. Its unique combination of strong Lewis acidity, stability, and catalytic prowess ensures its continued prominence in modern chemistry.

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